molecular formula C9H15ClO4 B146641 Diethyl chloroethylmalonate CAS No. 29263-83-0

Diethyl chloroethylmalonate

Cat. No. B146641
Key on ui cas rn: 29263-83-0
M. Wt: 222.66 g/mol
InChI Key: QDONGIRJVISTFJ-UHFFFAOYSA-N
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Patent
US05132475

Procedure details

In a 10 mL round-bottom flask, 1.88 g of diethyl ethylmalonate (10 mmol), 2.10 g of ethyl trichloroacetate (11 mmol), 158 mg of tetra-n-butylammonium fluoride trihydrate (0.5 mmol), and 69 mg of potassium carbonate (0.5 mmol) were stirred at 24° C. for 5 h. After filtration, the solution was found to contain 1.56 g (70% yield) of diethyl α-chloro-α-ethylmalonate.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
158 mg
Type
catalyst
Reaction Step One
Quantity
69 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].[Cl:14]C(Cl)(Cl)C(OCC)=O>O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C(=O)([O-])[O-].[K+].[K+]>[Cl:14][C:3]([CH2:1][CH3:2])([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
C(C)C(C(=O)OCC)C(=O)OCC
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC(C(=O)OCC)(Cl)Cl
Name
Quantity
158 mg
Type
catalyst
Smiles
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
69 mg
Type
catalyst
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)OCC)(C(=O)OCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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